Mosapride Citric Amide

Description

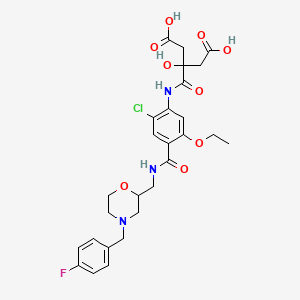

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDVZKTRICFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737196 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215825-20-9 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Derivatization

Established Synthetic Pathways for the Mosapride (B1662829) Core Structure

The fundamental structure of mosapride consists of a 4-amino-5-chloro-2-ethoxybenzamide moiety linked to a (4-(4-fluorobenzyl)morpholin-2-yl)methyl group. The synthesis is typically convergent, involving the preparation of these two key intermediates followed by their coupling.

One common pathway to the benzamide (B126) intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, starts from p-aminosalicylic acid. google.com This starting material undergoes a series of reactions including acetylation, ethylation, chlorination, and hydrolysis to yield the desired benzoic acid derivative. google.comgoogle.com An alternative route begins with 2-fluoro-4-nitrobenzoic acid, which is subjected to ethylation and a nucleophilic aromatic substitution (SNAr) reaction. google.com

The synthesis of the morpholine (B109124) intermediate, (4-(4-fluorobenzyl)morpholin-2-yl)methylamine, has also been described through various routes. One method involves the reductive condensation of 4-fluorobenzaldehyde (B137897) with ethanolamine. drugfuture.com The resulting 2-(4-fluorobenzylamino)ethanol is then condensed with epichlorohydrin (B41342) and cyclized using sulfuric acid to form the 2-(chloromethyl)-4-(4-fluorobenzyl)morpholine intermediate. drugfuture.com

The final step in forming the mosapride core is the amide bond formation between the activated benzoic acid derivative and the morpholine-containing amine. This is often achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride or other activated species. drugfuture.com

Synthesis of Mosapride Citrate (B86180) and Related Salts

Mosapride is a basic compound that is typically converted into a more stable salt form for pharmaceutical use, most commonly the citrate salt. mdpi.com The synthesis of mosapride citrate dihydrate is generally achieved by reacting the mosapride free base with citric acid in a suitable solvent system.

A frequently employed method involves dissolving mosapride base in ethanol (B145695), often with heating or refluxing. google.com An aqueous solution of citric acid is then added to the mosapride solution. google.comgoogle.comscispace.com Upon cooling and stirring, mosapride citrate precipitates out of the solution as a solid, which can then be isolated by filtration. google.comscispace.com The crude product is often recrystallized, typically from ethanol, to obtain the purified mosapride citrate dihydrate. google.comscispace.com The molar ratio of mosapride to citric acid is a critical parameter, with studies confirming a 1:1 ratio in the final salt form. mdpi.com Different solvent systems, such as mixtures of ethanol and water, can be utilized to optimize yield and purity. google.com The formation of the dihydrate has been confirmed through crystallographic studies. cambridge.org

Preparation of Mosapride Analogs and Impurities for Research Purposes

The synthesis of mosapride analogs and the identification and preparation of its impurities are crucial for research, metabolic studies, and quality control. The primary metabolite of mosapride is the des-4-fluorobenzyl derivative, which is formed by the cleavage of the bond connecting the fluorobenzyl group to the morpholine nitrogen. The synthesis of this metabolite, 4-amino-5-chloro-2-ethoxy-N-(2-morpholinylmethyl)benzamide (M-1), has been accomplished via the hydrogenolysis of mosapride. drugfuture.com

Another key metabolite is formed by the oxidation of the morpholine ring, resulting in 4-amino-5-chloro-2-ethoxy-N-(5-oxo-2-morpholinylmethyl)benzamide (M-2). drugfuture.com The synthesis of these metabolites was undertaken to confirm their structures, which were proposed based on metabolic studies, and to evaluate their biological activity. nih.gov

Other impurities have been identified during the synthesis and storage of mosapride. One such impurity is 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide, which lacks the fluorine atom on the benzyl (B1604629) ring. researchgate.net The synthesis of this and other related compounds is essential for use as reference standards in analytical methods to ensure the purity of the final active pharmaceutical ingredient. Deuterated versions of mosapride analogs, such as Des-4-fluorobenzyl Mosapride-d5, have also been synthesized for use in analytical and metabolic studies. evitachem.com

Chemical Modifications and Structural-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of mosapride as a selective 5-HT4 receptor agonist. google.comebi.ac.uk Research has explored how modifications to different parts of the molecule affect its activity.

The 4-amino-5-chloro-2-ethoxybenzamide portion is a common scaffold in this class of prokinetic agents. Studies have shown that the substituents on the benzene (B151609) ring are critical for activity. For instance, the 2-ethoxy group and the 5-chloro substituent contribute significantly to the compound's affinity for the 5-HT4 receptor. jst.go.jp

The N-substituted morpholinylmethyl side chain has also been a major focus of SAR studies. The nature of the substituent on the morpholine nitrogen plays a key role in potency and selectivity. The 4-fluorobenzyl group was found to be optimal for high affinity. jst.go.jp The stereochemistry of the morpholine ring is also important. Mosapride is a racemic mixture, and studies on its individual enantiomers have been conducted. drugfuture.com Furthermore, replacing the six-membered morpholine ring with other heteroalicycles, such as seven-membered rings, has been explored to understand the spatial requirements for receptor binding. cambridge.orgjst.go.jp

Metabolite studies have shown that the des-4-fluorobenzyl metabolite (M-1) has significantly lower 5-HT4 receptor agonistic activity compared to the parent mosapride molecule, highlighting the importance of the fluorobenzyl group for its primary mechanism of action. nih.gov

Molecular and Cellular Pharmacodynamics of Mosapride

Serotonin (B10506) Receptor Subtype Interaction Profiles

Mosapride's pharmacodynamic profile is characterized by its dual action on serotonin receptors. It primarily functions as a potent agonist at 5-HT₄ receptors and also exhibits antagonistic properties at 5-HT₃ receptors, particularly through its active metabolite. nih.govwikipedia.org This dual interaction contributes to its therapeutic effects on gastrointestinal function. nih.gov

5-HT₄ Receptor Agonism: Ligand Binding Dynamics and Affinity Studies

Mosapride's interaction with 5-HT₄ receptors is central to its prokinetic activity. kjpp.net It acts as a selective agonist, initiating downstream signaling pathways that modulate gastrointestinal motility. wikipedia.org Studies have shown that mosapride (B1662829) acts as a partial agonist at 5-HT₄ receptors when compared to serotonin. nih.gov

Radioligand binding assays are crucial for characterizing the affinity of compounds for specific receptors. In the study of mosapride, [³H]GR113808, a selective 5-HT₄ receptor antagonist, is commonly used as the radioligand. scienceopen.comnih.gov These assays measure the ability of mosapride to displace the bound radioligand from the 5-HT₄ receptor, thereby providing a quantitative measure of its binding affinity.

Studies have demonstrated that mosapride competitively inhibits the binding of [³H]GR113808 to 5-HT₄ receptors in various tissues, including the guinea pig striatum and ileum. nih.govresearchgate.net For instance, in membranes from HEK293 cells stably expressing the human 5-HT₄(c) receptor, mosapride produced a concentration-dependent inhibition of [³H]-GR113808 binding. scienceopen.com The binding of [³H]GR113808 is saturable, indicating a finite number of binding sites. nih.gov

The affinity of mosapride for the 5-HT₄ receptor is quantified using several parameters. The half-maximal inhibitory concentration (IC₅₀) is the concentration of mosapride required to inhibit 50% of the specific binding of the radioligand. promegaconnections.com The equilibrium dissociation constant (Kᵢ) represents the affinity of the unlabeled drug for the receptor, calculated from the IC₅₀ value using the Cheng-Prusoff equation. scienceopen.comnih.gov A lower Kᵢ value indicates a higher binding affinity. promegaconnections.com

In receptor binding studies using guinea pig striatum, mosapride inhibited [³H]-GR113808 binding with an IC₅₀ value of 113 nM. nih.gov Another study reported a Kᵢ value of 84.2 nM for mosapride in the guinea pig ileum. researchgate.net In HEK293 cells expressing the human 5-HT₄(c) receptor, mosapride exhibited a pKᵢ value of 6.8, which is the negative logarithm of the Kᵢ. scienceopen.com

The potency of mosapride as a 5-HT₄ agonist is also determined by its EC₅₀ value, which is the concentration that produces 50% of its maximal effect. In functional assays, mosapride demonstrated EC₅₀ values of 208 nM for relaxation of the carbachol-precontracted rat esophagus and 73 nM for enhancing electrically evoked contractions of the guinea pig ileum. nih.gov In HEK-293 cells with the h5-HT₄(c) receptor, mosapride had a pEC₅₀ of 6.3. scienceopen.com

Table 1: Receptor Affinity and Potency of Mosapride at 5-HT₄ Receptors

| Parameter | Value | Tissue/Cell Line | Reference |

|---|---|---|---|

| IC₅₀ | 113 nM | Guinea Pig Striatum | nih.gov |

| Kᵢ | 84.2 nM | Guinea Pig Ileum | researchgate.net |

| pKᵢ | 6.8 | HEK293 cells (h5-HT₄(c)) | scienceopen.com |

| pEC₅₀ | 6.3 | HEK293 cells (h5-HT₄(c)) | scienceopen.com |

| EC₅₀ | 208 nM | Rat Esophagus | nih.gov |

| EC₅₀ | 73 nM | Guinea Pig Ileum | nih.gov |

| EC₅₀ | 3029 nM | Guinea Pig Distal Colon | nih.gov |

5-HT₃ Receptor Antagonism: Mechanism of Action and Binding Characteristics (especially active metabolites)

Electrophysiological techniques, such as the whole-cell voltage-clamp method, have been employed to investigate the effects of mosapride on 5-HT₃ receptor function. nih.govnih.gov These studies are often conducted in cell lines that express 5-HT₃ receptors, such as NCB-20 cells. nih.govnih.gov

Research has shown that mosapride inhibits 5-HT₃ receptor currents in a concentration-dependent manner. nih.govnih.gov When co-applied with serotonin (5-HT), mosapride reduces the amplitude of the current induced by 5-HT. nih.gov Furthermore, mosapride has been found to accelerate the desensitization of the 5-HT₃ receptor, meaning it quickens the process by which the receptor becomes unresponsive to the agonist. nih.govebi.ac.uk However, it does not appear to affect the recovery from desensitization. nih.govebi.ac.uk The inhibitory effects of mosapride on 5-HT₃ receptor currents are not dependent on voltage or use. nih.govebi.ac.uk

Mosapride's antagonism of the 5-HT₃ receptor appears to be competitive in nature. nih.govnih.gov This is evidenced by the rightward shift of the 5-HT concentration-response curve in the presence of mosapride, without a change in the maximum response. nih.govnih.gov This indicates that mosapride competes with 5-HT for the same binding site on the receptor.

Further studies suggest that mosapride can bind to the 5-HT₃ receptor in both its closed and open states. nih.govebi.ac.uk The augmented inhibitory effect observed with pre-application of mosapride suggests a blocking mechanism on the closed channel. nih.govnih.gov Additionally, mosapride's ability to inhibit the 5-HT₃ receptor current when applied during 5-HT application indicates it can also block the open channel. nih.govebi.ac.uk

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways

Mosapride's therapeutic effects are initiated by its interaction with 5-HT4 receptors, which are a type of G-protein coupled receptor (GPCR). abdominalkey.comwikipedia.org GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. wikipedia.org When an agonist like mosapride binds to a 5-HT4 receptor, it triggers a conformational change in the receptor, activating an associated intracellular G-protein. wikipedia.org

Specifically, the 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). nih.gov Activation of the Gs protein initiates a cascade of intracellular events. nih.gov This interaction is fundamental to mosapride's prokinetic activity, as it translates the extracellular signal (binding of mosapride) into an intracellular response.

Downstream Intracellular Signaling Cascades (e.g., Acetylcholine (B1216132) Release Enhancement)

The activation of the Gs protein by the mosapride-bound 5-HT4 receptor leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA).

A primary consequence of this signaling cascade is the enhancement of acetylcholine (ACh) release from cholinergic neurons within the enteric nervous system. patsnap.comtorrentpharma.com Acetylcholine is a key neurotransmitter that stimulates smooth muscle contraction in the GI tract. patsnap.com By augmenting its release, mosapride effectively increases gastrointestinal motility and accelerates gastric emptying. torrentpharma.comresearchgate.net This enhanced release of acetylcholine is considered the principal mechanism behind mosapride's prokinetic effects. researchgate.net

Investigation of Other Receptor and Ion Channel Interactions (e.g., Kv4.3 potassium channels, D₂ receptors)

While mosapride's primary action is on 5-HT4 receptors, research has explored its interactions with other receptors and ion channels.

Kv4.3 Potassium Channels : Studies have shown that mosapride can inhibit Kv4.3 potassium channels in a concentration-dependent manner, with a reported IC50 value of 15.2 μM. nih.govmedchemexpress.commedchemexpress.com This inhibition involves mosapride preferentially binding to the open state of the channels and accelerating closed-state inactivation. nih.gov It is important to note that the major metabolite of mosapride, M1, has little to no effect on Kv4.3 channels. nih.gov

D₂ Receptors : Mosapride is recognized for its low affinity for dopamine (B1211576) D₂ receptors. patsnap.comjnmjournal.org This selectivity is a significant advantage, as it minimizes the risk of extrapyramidal symptoms that can be associated with D₂ receptor antagonists. patsnap.com While mosapride is generally considered not to act directly on dopamine receptors, some clinical observations have suggested the possibility of dopaminergic receptor antagonism in the nigrostriatal system in rare cases. e-jmd.org

Preclinical Pharmacological Investigations in in Vitro Systems

Functional Assays in Isolated Tissue Preparations

In vitro functional assays using isolated tissues from various animal models have provided foundational insights into the prokinetic effects of mosapride (B1662829) on different segments of the gastrointestinal tract.

Guinea Pig Ileum : Studies on isolated preparations of the guinea pig ileum have demonstrated that mosapride enhances electrically stimulated contractions. physiology.orgphysiology.orgsemanticscholar.org This effect is mediated through the activation of 5-HT₄ receptors located on the myenteric plexus. physiology.orgsemanticscholar.org Mosapride has been shown to increase the number of peaks, the area under the curve, and the propagation velocity of peristaltic contractions in a concentration-dependent manner in this tissue model. nih.gov

Rat Esophagus : The role of 5-HT₄ receptors in the rat esophagus is primarily associated with the relaxation of smooth muscle. nih.gov While some studies suggest that high doses of mosapride can augment peristaltic contractions, particularly in the distal esophageal segments, others have reported no significant stimulation of esophageal motility. researchgate.netfrontiersin.org One study using feline esophageal smooth muscle cells found that mosapride induced contraction, highlighting potential species-specific differences in response. mdpi.com

Guinea Pig Colon : Mosapride consistently demonstrates a prokinetic effect on the guinea pig colon. nih.govnih.gov It has been shown to increase the amplitude of colonic contractions and shorten colonic transit time. nih.govnih.govmedchemexpress.com In vitro receptor autoradiography has confirmed that mosapride inhibits the binding of selective 5-HT₄ receptor radioligands in the guinea pig colon. nih.gov The contractile effect of mosapride in this tissue is antagonized by the 5-HT₄ receptor antagonist GR113808 and by atropine, which blocks muscarinic acetylcholine (B1216132) receptors, confirming the involvement of the 5-HT₄ receptor-cholinergic pathway. nih.gov

A cornerstone of mosapride's mechanism of action is its influence on enteric cholinergic neurons. nih.gov In vitro studies across various models have established that mosapride acts as a selective 5-HT₄ receptor agonist on these neurons. bussan-ah.comresearchgate.net By binding to and activating these receptors, mosapride facilitates or enhances the release of acetylcholine (ACh) at the neuromuscular junction within the gut wall. patsnap.comphysiology.orgsemanticscholar.orgresearchgate.net This increased availability of ACh subsequently stimulates muscarinic receptors on smooth muscle cells, leading to increased contractile activity and enhanced motility. researchgate.net This mechanism has been observed in preparations from the dog small intestine and guinea pig ileum, where mosapride's motor-stimulating effects are directly correlated with an increase in ACh release. physiology.orgsemanticscholar.org

Cellular Models for Receptor Agonism and Antagonism

Cellular-level investigations using transfected cell lines have allowed for a precise characterization of mosapride's interaction with specific serotonin (B10506) receptor subtypes. These studies confirm its primary activity as a 5-HT₄ receptor agonist and also reveal interactions with other receptors.

In studies using human embryonic kidney (HEK-293) cells stably expressing human 5-HT₄ receptors, mosapride demonstrates clear agonistic activity. frontiersin.org Functional assays measuring the accumulation of cyclic AMP (cAMP), a second messenger associated with 5-HT₄ receptor activation, show that mosapride produces a concentration-dependent increase in cAMP levels. frontiersin.org However, its intrinsic activity is noted to be lower than that of serotonin, classifying it as a partial agonist in some systems. nih.govnih.gov

While its primary therapeutic effect is due to 5-HT₄ receptor agonism, mosapride also exhibits antagonistic properties at 5-HT₃ receptors. nih.govrndsystems.com In neuroblastoma-glioma hybrid NCB-20 cells, which endogenously express 5-HT₃ receptors, mosapride has been shown to inhibit 5-HT₃ receptor currents. nih.gov This suggests a competitive blocking mechanism at the 5-HT₃ receptor. nih.gov Receptor binding assays have confirmed that mosapride has a weak affinity for 5-HT₃ receptors but virtually no significant affinity for dopamine (B1211576) D₂, 5-HT₁, 5-HT₂, α₁, or α₂ receptors, highlighting its selectivity. researchgate.netrndsystems.come-jmd.org

| Receptor | Cell Model | Activity | Finding | Reference |

|---|---|---|---|---|

| 5-HT₄ | HEK-293 cells | Agonist (Partial) | Produces a concentration-dependent increase in cAMP. pEC₅₀ value of 6.3. | frontiersin.org |

| 5-HT₃ | NCB-20 cells | Antagonist | Inhibits 5-HT₃ receptor currents through a competitive blocking mechanism. | nih.gov |

| D₂, 5-HT₁, 5-HT₂ | N/A (Binding Assays) | No significant activity | Displays no significant affinity for these receptor subtypes. | rndsystems.com |

Comparative Pharmacodynamic Studies with Other Serotonergic Agents

Comparative in vitro studies are crucial for positioning a drug within its therapeutic class. Mosapride's pharmacodynamic profile has been evaluated against other serotonergic prokinetic agents, such as cisapride (B12094), tegaserod (B130379), and prucalopride (B966).

In functional assays on guinea pig colon tissue, mosapride was found to be a partial agonist, similar to cisapride. nih.gov Studies in HEK-293 cells expressing human 5-HT₄ receptors have allowed for a direct comparison of receptor binding affinity (pKi) and functional potency (pEC₅₀). These studies show that while mosapride is an effective 5-HT₄ agonist, its affinity and potency are generally lower than other agents like tegaserod and prucalopride. frontiersin.org For instance, in a cAMP accumulation assay, the potency rank order was observed as tegaserod > prucalopride > cisapride > mosapride. frontiersin.org Mosapride also demonstrated the lowest intrinsic activity relative to 5-HT in this specific assay. frontiersin.org

A key distinguishing feature of mosapride compared to earlier prokinetics like cisapride and metoclopramide (B1676508) is its high selectivity for the 5-HT₄ receptor, with a notable lack of affinity for the dopamine D₂ receptor, which is associated with central nervous system side effects. e-jmd.org

| Compound | Receptor Affinity (pKi) at h5-HT₄(c) | Functional Potency (pEC₅₀) at h5-HT₄(c) | Intrinsic Activity (IA) vs. 5-HT | Reference |

|---|---|---|---|---|

| Mosapride | N/A | 6.3 | 22% | frontiersin.org |

| Cisapride | 7.7 | 7.4 | 101% | frontiersin.org |

| Tegaserod | 8.6 | 8.7 | 120% | frontiersin.org |

| Prucalopride | 8.1 | 7.9 | 109% | frontiersin.org |

| Metoclopramide | N/A | <5.4 | 84% | nih.gov |

Preclinical Pharmacological Investigations in Non Human in Vivo Models

Assessment of Gastrointestinal Motility Parameters in Animal Models

Mosapride's primary pharmacological action is the enhancement of gastrointestinal motility. This has been extensively studied in a range of animal species to characterize its effects on different segments of the digestive tract.

Investigations in multiple animal models have consistently demonstrated that mosapride (B1662829) accelerates gastric emptying.

Mice and Rats: In both mice and rats, mosapride has been shown to enhance the gastric emptying of a semisolid meal. nih.gov Specifically in rats, mosapride increased the emptying of both semi-solid meals and resin pellets. researchgate.net The prokinetic effect is not limited to the parent compound; its active metabolite also promotes gastric emptying in these models. nih.gov In studies comparing its efficacy, mosapride was found to significantly enhance gastric emptying in normal mice. wjgnet.com

Conscious Dogs: Studies in conscious dogs have confirmed the gastroprokinetic effects of mosapride. Oral administration has been shown to dose-dependently increase postprandial antral motility. u-tokyo.ac.jpsemanticscholar.org Furthermore, mosapride effectively promotes solid-phase gastric emptying in this species. u-tokyo.ac.jp Intravenous administration of mosapride also enhanced the motility of the gastric antrum in conscious dogs. semanticscholar.org

Table 1: Summary of Mosapride's Effect on Gastric Emptying in Animal Models

| Animal Model | Key Findings |

|---|---|

| Mice | Enhanced emptying of a semisolid meal. nih.govwjgnet.com |

| Rats | Increased emptying of both semisolid meals and resin pellets. researchgate.net |

| Dogs | Promoted solid-phase gastric emptying and increased postprandial antral motility. u-tokyo.ac.jpsemanticscholar.org |

The influence of mosapride extends beyond the stomach to the intestines and colon, though its effects can vary depending on the specific region and animal model.

Guinea Pigs: In guinea pigs, mosapride has been observed to enhance colonic motility, an effect mediated through the 5-HT4-receptor. jst.go.jp It also enhances electrically-evoked contractions in the isolated guinea pig ileum. nih.gov However, one study noted that while mosapride enhanced segmental motility, it markedly reduced peristaltic motility in the isolated guinea pig colon. nih.gov

Rats: The effect on the lower gastrointestinal tract in rats appears to be limited, with one study reporting that mosapride failed to enhance colonic transit. nih.gov

Dogs: In conscious dogs, intravenous mosapride was found to stimulate antral motility without significantly affecting colonic motility. nih.gov Another study using strain gauge force transducers found that mosapride stimulated contractile activity in the gastric antrum and ileum but not the colon. nih.gov

Donkeys and Horses: In donkeys, orally administered mosapride resulted in a significant increase in both duodenal and cecal contractions. researchgate.net Similarly, in horses, mosapride has been reported to promote motility in the small intestine and cecum. semanticscholar.orgnih.gov

Targeted studies have elucidated mosapride's action on specific parts of the gastrointestinal tract.

Duodenum: In donkeys, mosapride administration led to a significant increase in duodenal contractions. researchgate.net In conscious dogs, mosapride enhanced motility in the duodenum alongside the gastric antrum. semanticscholar.org

Cecum: Prokinetic effects have been noted in the cecum of larger animals. In horses, mosapride promotes cecal motility. semanticscholar.orgnih.gov A significant increase in cecal contractions was also observed in donkeys following mosapride administration. researchgate.net

Ileum and Colon: In vitro studies using guinea pig ileum showed that mosapride enhanced electrically stimulated contractions. nih.gov In dogs, contractile activity was stimulated in the ileum. nih.gov Conversely, the effects on the colon appear to be less pronounced. In dogs, mosapride did not significantly affect colonic motility. nih.govnih.gov This suggests a degree of regional selectivity in its action, with a greater effect on the upper gastrointestinal tract. nih.gov

Pharmacokinetic and Metabolic Profiling in Research Animals

Pharmacokinetic studies in various animal species have been crucial in understanding the absorption, distribution, metabolism, and elimination of mosapride.

Mosapride is generally absorbed rapidly after oral administration, but its bioavailability can be low due to first-pass metabolism.

Dogs and Monkeys: Following oral administration in dogs and monkeys, mosapride is rapidly absorbed, with mean peak plasma concentrations reached between 0.5 and 1 hour. nih.gov The plasma levels then show a quick decrease. nih.gov The oral bioavailability was found to be relatively low, at 8% in dogs and 14% in monkeys, which suggests extensive first-pass metabolism. nih.gov In another study with beagle dogs, the oral bioavailability was approximately 1%. nih.gov After intravenous administration, the elimination half-life (t1/2β) was 2.4 hours in both species. nih.gov No sex-related differences in the pharmacokinetics of mosapride or its primary metabolite were observed in dogs or monkeys. nih.gov

Rats: In rats, the pharmacokinetics of mosapride were found to be sex-dependent. researchgate.net Male rats exhibited more rapid elimination than females. researchgate.net This difference contributes to a significant disparity in oral bioavailability, which was 7% in males and 47% in females, indicating extensive first-pass metabolism, particularly in males. researchgate.net

Horses: After oral administration to horses, mosapride was absorbed rapidly from the gastrointestinal tract, with serum concentrations peaking at 1 hour. semanticscholar.org The elimination half-life in horses was noted to be almost twice as long as that reported in humans. semanticscholar.org

Table 2: Pharmacokinetic Parameters of Mosapride in Different Animal Models

| Animal Model | Tmax (Oral) | Oral Bioavailability (F) | Elimination Half-Life (t1/2β) | Notes |

|---|---|---|---|---|

| Dogs | 0.5 - 1 h nih.gov | 1 - 8% nih.govnih.gov | 2.4 h (IV) nih.gov | No sex-related differences noted. nih.gov |

| Monkeys | 0.5 - 1 h nih.gov | 14% nih.gov | 2.4 h (IV) nih.gov | No sex-related differences noted. nih.gov |

| Rats | - | 7% (male), 47% (female) researchgate.net | 1.9 h (male), 2.8 h (female) researchgate.net | Sex-dependent pharmacokinetics. researchgate.net |

| Horses | ~1 h semanticscholar.org | - | ~2x longer than humans. semanticscholar.org | - |

The metabolism of mosapride results in the formation of active metabolites, with the M-1 metabolite being the most significant.

Identification: The primary metabolic pathway for mosapride is the removal of the 4-fluorobenzyl group, which forms the des-4-fluorobenzyl metabolite, known as M-1. nih.govfda.gov.ph This process occurs mainly in the liver. fda.gov.ph

Pharmacological Activity of M-1: The M-1 metabolite is not inert; it possesses pharmacological activity. It has been shown to enhance gastric emptying in both mice and rats. nih.gov In mice, its potency was similar to the parent compound, while in rats, it was slightly less potent when administered intravenously but about ten times less potent when given orally. nih.gov A key characteristic of the M-1 metabolite is its potent 5-HT3 receptor antagonist property. nih.gov This is in addition to its 5-HT4 receptor agonist activity. wikipedia.org

Metabolite Levels: In pharmacokinetic studies in dogs and monkeys, the maximum plasma concentrations (Cmax) of the M-1 metabolite were found to be virtually equivalent to those of the unchanged mosapride after oral administration. nih.gov A second metabolite, M2, has also been identified but was found to be far less active than M-1. nih.gov

Tissue Distribution Studies in Animal Models

Following oral administration in preclinical animal models, Mosapride Citric Amide is rapidly absorbed and widely distributed throughout the body. researchgate.net Studies utilizing radiolabeled this compound ([carbonyl-14C]mosapride citrate) in rats have demonstrated that the radioactivity is distributed to numerous tissues. nih.gov Notably, higher concentrations of the compound are found in the stomach and small intestine, consistent with its primary pharmacological activity as a gastroprokinetic agent. nih.gov Conversely, lower concentrations are observed in the brain and eyeballs, suggesting limited penetration of the blood-brain barrier. nih.gov

In male rats, the concentration of radioactivity in most tissues decreases in a manner that is essentially parallel to the decline in plasma concentrations. nih.gov Further detailed analysis in both male and female rats has identified the duodenum and cecum as the tissues with the highest concentrations of both mosapride and its active metabolite, mosapride-N-oxide (M2). researchgate.net In pregnant rats, studies have shown that the concentration of radioactivity in the fetus is slightly higher than that in the maternal plasma, indicating that this compound can cross the placental barrier. nih.gov

The distribution of this compound has also been investigated in other animal models, including dogs and monkeys. nih.gov While specific tissue concentration data in these species is less detailed in the available literature, the general pattern of distribution is expected to be similar to that observed in rats, with higher concentrations in the gastrointestinal tract.

| Tissue | Relative Concentration | Reference |

|---|---|---|

| Duodenum | Highest | researchgate.net |

| Cecum | High | researchgate.net |

| Stomach | High | nih.gov |

| Small Intestine | High | nih.gov |

| Brain | Low | nih.gov |

| Eyeball | Low | nih.gov |

Neurogenic and Anti-inflammatory Effects in Preclinical Models

The neurogenic effects of this compound are primarily mediated through its action as a selective 5-HT4 receptor agonist in the gastrointestinal tract. nih.gov In preclinical studies involving guinea pigs, this compound has been shown to enhance colonic motor function. nih.gov This effect is attributed to the stimulation of 5-HT4 receptors located in the myenteric plexus, a network of neurons that controls gastrointestinal motility. nih.gov The density of these receptors is significantly greater in the proximal colon compared to the distal colon in this animal model, which may explain the more prominent prokinetic effect observed in the proximal region. nih.gov The stimulatory effect of this compound on colonic contraction is attenuated by the administration of a 5-HT4 receptor antagonist (GR113808), a muscarinic antagonist (atropine), and a sodium channel blocker (tetrodotoxin), further confirming its neurogenic mechanism of action. nih.gov

In addition to its neurogenic effects, preclinical evidence suggests that this compound may also possess anti-inflammatory properties. A study has reported that this compound acts on the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.gov The activation of this receptor is known to suppress the inflammatory response of macrophages, which could in turn mitigate the mechanisms that induce postoperative ileus. nih.gov

Influence on Autonomic Nervous System Functions in Animal Models

Preclinical investigations in animal models indicate that this compound selectively enhances gastrointestinal motility without significantly impacting broader autonomic nervous system functions. In conscious dogs implanted with force transducers, this compound was found to stimulate antral and duodenal motility. nih.gov This prokinetic effect is mediated by the stimulation of 5-HT4 receptors. nih.gov

A comparative study in conscious dogs demonstrated that while this compound stimulated antral motility, it did not affect colonic motility. researchgate.net This is in contrast to other 5-HT4 receptor agonists like cisapride (B12094), which stimulated both antral and colonic motility. researchgate.net This suggests a degree of regional selectivity in the action of this compound within the gastrointestinal tract. researchgate.net

Furthermore, in isolated guinea-pig papillary muscles, this compound did not prolong the duration of action potentials, a key indicator of potential cardiovascular side effects. nih.gov This is a significant finding, as some other prokinetic agents have been associated with adverse cardiovascular events. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Mosapride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are the cornerstone of mosapride (B1662829) analysis, providing high-resolution separation and sensitive detection for both the active pharmaceutical ingredient (API) and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands out as a widely employed technique for the routine analysis and quality control of mosapride citrate (B86180) in bulk and pharmaceutical formulations. nih.govasianpubs.org Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated, demonstrating simplicity, rapidity, and precision. asianpubs.orgnih.gov

A common approach involves using a C18 column with a mobile phase typically consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or orthophosphoric acid. nih.govnih.gov The pH of the mobile phase is often adjusted to optimize the separation. nih.govnih.gov Detection is commonly carried out using a UV-visible detector at wavelengths ranging from 274 nm to 278 nm. nih.govresearchgate.net

Validation studies for these HPLC methods have consistently demonstrated excellent linearity over a range of concentrations, with correlation coefficients (r) close to 0.999. nih.govasianpubs.org The precision of these methods is confirmed by low intra- and inter-day variations, often less than 1%. nih.govasianpubs.org High accuracy is also a hallmark of these methods, with recovery percentages typically falling within the range of 95.53% to 101.55%. nih.govnih.gov The limit of detection (LOD) for these HPLC methods can be as low as 5 ng/mL, highlighting their sensitivity. asianpubs.org

The versatility of HPLC also extends to impurity profiling, enabling the detection and quantification of process-related impurities and degradation products. nih.govresearchgate.net This is crucial for ensuring the purity and stability of the drug product. nih.gov

Table 1: Exemplary HPLC Method Parameters for Mosapride Citrate Analysis

| Parameter | Method 1 | Method 2 |

| Column | RP C-18 | Waters Symmetry C(18) |

| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 4.0) (50:50 v/v) nih.gov | Acetonitrile: 0.024 M Orthophosphoric acid (pH 3.0) (28:72, v/v) nih.gov |

| Flow Rate | 1 mL/min nih.gov | Not Specified |

| Detection Wavelength | 274 nm nih.gov | 276 nm nih.gov |

| Internal Standard | Risperidone nih.gov | Not Specified |

| Linearity Range | 0.5 to 30 µg/mL nih.gov | 125-1000 µg/ml nih.gov |

| Retention Time (Mosapride) | 8.10 min nih.gov | Not Specified |

| Limit of Detection | 0.23 µg/mL nih.gov | 0.2 x 10(-8)g and 6.4 x 10(-8)g nih.gov |

This table presents a summary of parameters from different validated HPLC methods for mosapride citrate analysis. For detailed information, please refer to the cited sources.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

For the determination of mosapride and its metabolites in biological matrices such as human plasma and equine tissues, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. nih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

LC-MS/MS methods for mosapride typically utilize a C18 column and a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as formic acid. nih.govnih.gov The mass spectrometer is operated in the positive ion mode using an electrospray ionization (ESI) source. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both mosapride and an internal standard. nih.gov For mosapride, a common transition monitored is m/z 422 → m/z 198. nih.govresearchgate.net

These bioanalytical methods have been rigorously validated and have demonstrated excellent linearity over a wide concentration range, with a lower limit of quantification (LLOQ) as low as 0.17 ng/mL in human plasma. nih.gov The precision and accuracy of these methods are well within the acceptable limits for bioanalytical assays. nih.gov The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for pharmacokinetic studies of mosapride. nih.gov Furthermore, LC-MS/MS has been instrumental in identifying and characterizing mosapride metabolites, such as des-p-fluorobenzyl mosapride and mosapride-N-oxide, in various biological samples. nih.govnih.gov

Table 2: Key Parameters of a Validated LC-MS/MS Method for Mosapride in Human Plasma

| Parameter | Value |

| Chromatographic Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Water (containing 0.3% formic acid) and acetonitrile (gradient elution) nih.gov |

| Flow Rate | 0.25 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition (Mosapride) | m/z 422 → m/z 198 nih.gov |

| Internal Standard | Tamsulosin nih.gov |

| Linearity Range | 0.17 - 68.00 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL nih.gov |

This table summarizes the parameters of a validated LC-MS/MS method for the determination of mosapride in human plasma. For detailed information, please refer to the cited source.

Spectroscopic Approaches for Characterization and Quantification

Spectroscopic methods offer alternative and complementary approaches to chromatographic techniques for the analysis of mosapride citrate. These methods are often simpler and faster, making them suitable for certain applications.

UV-Visible Spectrophotometry and Derivative Spectroscopy

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative estimation of mosapride citrate in bulk drug and pharmaceutical formulations. researchgate.net Mosapride citrate exhibits a characteristic absorption maximum in the UV region, typically around 272 nm in alcohol. researchgate.net The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net Linearity is generally observed in the concentration range of 2-10 µg/mL. researchgate.net

To enhance the specificity and resolve overlapping spectra in the presence of other compounds, derivative spectrophotometry can be employed. researchgate.netijpronline.com First-order derivative spectroscopy, for instance, can be used for the simultaneous determination of mosapride citrate and other drugs in combined dosage forms by measuring the absorbance at the zero-crossing points of the interfering substances. researchgate.netijpronline.com

Spectrofluorimetric Methods

Spectrofluorimetry offers a highly sensitive alternative for the determination of mosapride citrate. ptfarm.plnih.gov One approach involves measuring the native fluorescence of mosapride. nih.gov Another innovative method utilizes the enhancement of sensitized luminescence of a europium complex by citrate ions, allowing for the indirect determination of mosapride citrate. ptfarm.plnih.gov This method is based on the principle that the luminescence intensity of the europium complex is enhanced upon the addition of citrate ions. nih.gov The calibration curve for this method is linear over a concentration range of 1.0-25.0 µg/mL, with a limit of detection of 0.35 µg/mL. ptfarm.plnih.gov

Another spectrofluorimetric method is based on the quenching of the fluorescence of eosin (B541160) Y by the tertiary amino group of mosapride. ekb.eg The decrease in fluorescence intensity is directly proportional to the concentration of the drug. ekb.eg

Table 3: Comparison of Spectrofluorimetric Methods for Mosapride Citrate Determination

| Method | Principle | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range |

| Indirect Luminescence | Enhancement of Eu³⁺ complex luminescence by citrate ptfarm.plnih.gov | Not Specified | Not Specified | 1.0-25.0 µg/mL ptfarm.plnih.gov |

| Native Fluorescence | Measurement of inherent mosapride fluorescence nih.gov | 276 nih.gov | 344 and 684 nih.gov | 50-3000 ng/mL and 50-9000 ng/mL nih.gov |

| Fluorescence Quenching | Quenching of eosin Y fluorescence ekb.eg | 520 ekb.eg | 542 ekb.eg | 100-1000 ng/mL ekb.eg |

This table provides a comparative overview of different spectrofluorimetric methods used for the analysis of mosapride citrate. For detailed information, please refer to the cited sources.

Infrared (IR) Spectrometry for Drug-Excipient Compatibility Studies

Infrared (IR) spectrometry, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for investigating potential interactions between mosapride citrate and various excipients used in pharmaceutical formulations. wjpls.orgresearchgate.net The principle of this technique is that different chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

In drug-excipient compatibility studies, the FTIR spectrum of a physical mixture of the drug and an excipient is compared with the spectra of the individual components. wjpls.orgconicet.gov.ar The absence of significant changes in the characteristic peaks of the drug in the mixture's spectrum indicates the absence of chemical interactions. wjpls.org For mosapride citrate, characteristic absorption peaks include those for C=O stretching (around 1705-1725 cm⁻¹) and C-N stretching (1000-1400 cm⁻¹). wjpls.org The appearance of new peaks or significant shifts in the existing peaks would suggest a chemical interaction between the drug and the excipient. conicet.gov.ar FTIR studies have been successfully used to confirm the compatibility of mosapride citrate with various polymers like HPMC K100, HEC, and HPC. wjpls.org

Structural Elucidation Techniques (e.g., X-ray Powder Diffraction)

The precise determination of the three-dimensional atomic arrangement of a pharmaceutical compound is paramount for understanding its physicochemical properties. X-ray Powder Diffraction (XRPD) stands out as a powerful, non-destructive technique for the structural characterization of crystalline materials like Mosapride Citrate Dihydrate.

Recent research has successfully utilized laboratory XRPD data to refine the crystal structure of mosapride dihydrogen citrate dihydrate at room temperature. researchgate.netcambridge.orgcambridge.org The analysis confirmed that the compound crystallizes in the monoclinic space group P2₁/c (No. 14). researchgate.netcambridge.orgcambridge.org The determined unit cell parameters were found to be a = 18.707(4) Å, b = 9.6187(1) Å, c = 18.2176(4) Å, β = 114.164(1)°, and V = 2990.74(8) ų. researchgate.net This structural data is crucial for identifying the specific polymorphic form of the drug substance, which can influence its stability, solubility, and bioavailability. The refinement of the crystal structure using the Rietveld method further validated the single-phase nature of the material. researchgate.netcambridge.orgcambridge.org

Studies have shown that XRPD patterns of mosapride dihydrogen citrate dihydrate exhibit sharp peaks at various diffraction angles (2θ), indicating its crystalline nature. researchgate.net While some earlier studies reported unindexed XRPD patterns, more recent work has provided high-quality, indexed data, which is now available for inclusion in crystallographic databases. researchgate.netcambridge.orgcambridge.orgresearchgate.net The comparison of XRPD patterns from different batches and studies helps to ensure the consistency of the crystalline phase. researchgate.net

Table 1: Crystallographic Data for Mosapride Dihydrogen Citrate Dihydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netcambridge.orgcambridge.org |

| Space Group | P2₁/c (No. 14) | researchgate.netcambridge.orgcambridge.org |

| a | 18.707(4) Å | researchgate.net |

| b | 9.6187(1) Å | researchgate.net |

| c | 18.2176(4) Å | researchgate.net |

| β | 114.164(1)° | researchgate.net |

| Volume | 2990.74(8) ų | researchgate.net |

| Z | 4 | researchgate.net |

Development of Reference Standards and Impurity Standards

The development and use of well-characterized reference and impurity standards are mandated by regulatory authorities to ensure the quality and safety of pharmaceutical products. daicelpharmastandards.com These standards are indispensable for method validation, quality control (QC) testing, and stability studies of mosapride. synzeal.comaxios-research.com

Reference Standards:

A Mosapride Citrate reference standard (RS) is a highly purified and well-characterized material used as a benchmark for quantitative and qualitative analyses. mdpi.com For instance, a Mosapride Citrate standard with a stated purity is utilized for the assignment and identification of signals in Nuclear Magnetic Resonance (NMR) spectroscopy and for content determination by High-Performance Liquid Chromatography (HPLC). mdpi.com The Japanese Pharmacopeia, for example, uses HPLC to evaluate the concentration of mosapride citrate. mdpi.comresearchgate.net Several HPLC methods have been developed for the estimation of mosapride citrate in bulk drug samples and pharmaceutical formulations, often employing an internal standard for improved accuracy and precision. researchgate.netasianpubs.orgnih.gov

Quantitative NMR (qNMR) has also emerged as a powerful technique for the determination of mosapride citrate content. mdpi.comresearchgate.net Methods using both ¹H NMR and ¹⁹F NMR have been developed, utilizing internal standards like maleic acid and 4,4′-difluoro diphenylmethanone, respectively, for accurate quantification. mdpi.comresearchgate.net

Impurity Standards:

During the synthesis and storage of mosapride, various impurities can arise, including related substances, degradation products, and residual solvents. daicelpharmastandards.com Regulatory guidelines impose strict limits on these impurities. daicelpharmastandards.com Therefore, the synthesis and characterization of potential impurities are crucial for developing analytical methods to monitor and control their levels in the final drug product.

Pharmaceutical reference standard providers offer a wide range of mosapride impurities, including both pharmacopeial and non-pharmacopeial compounds. synzeal.comaxios-research.com These impurity standards are essential for:

Analytical Method Development and Validation: To ensure the analytical method can accurately detect and quantify specific impurities. synzeal.comsynzeal.comaquigenbio.com

Quality Control (QC): For routine testing of raw materials and finished products to ensure they meet the required purity specifications. synzeal.comaquigenbio.com

Stability Studies: To identify and quantify degradation products that may form under various storage conditions. synzeal.comaxios-research.com

Identification of Unknown Impurities: By comparing the chromatographic or spectroscopic profiles of unknown peaks with those of known impurity standards. synzeal.comaxios-research.com

These standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data from techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and HPLC purity analysis. daicelpharmastandards.comaxios-research.com

Future Directions and Emerging Research Avenues

Exploration of Mosapride (B1662829) as a Pharmacological Probe for Serotonin (B10506) Receptor Systems

Mosapride's primary mechanism of action involves its activity as a selective 5-HT4 receptor agonist. bussan-ah.comnih.govresearchgate.net This selectivity makes it a valuable tool for researchers investigating the intricate roles of the serotonin 5-HT4 receptor system in various physiological and pathological processes. nih.gov By acting as a pharmacological probe, mosapride allows for the targeted stimulation of these receptors, helping to elucidate their downstream signaling pathways and functional outcomes in different tissues. physiology.org

Recent studies have utilized mosapride to explore the function of 5-HT4 receptors in tissues beyond the gastrointestinal tract. For instance, research on isolated atrial preparations from mice with cardiac overexpression of human 5-HT4 receptors demonstrated that mosapride could increase the force of contraction and beating rate, suggesting a potential role for these receptors in cardiac function. nih.gov In human atrial preparations, mosapride acted as a partial agonist at 5-HT4 receptors. nih.govnih.gov Such studies are crucial for understanding the broader physiological significance of the 5-HT4 receptor system.

Furthermore, mosapride's interaction with other serotonin receptor subtypes, such as its antagonistic activity at 5-HT3 receptors, adds another layer of complexity and research interest. researchgate.netnih.gov Investigating the dual activity of mosapride can provide insights into the integrated regulation of physiological functions by different serotonin receptor subtypes.

Design and Synthesis of Next-Generation Benzamide-Based Compounds with Modulated Receptor Selectivity

The chemical scaffold of mosapride, a benzamide (B126) derivative, serves as a foundation for the design and synthesis of novel compounds with enhanced receptor selectivity and potentially improved therapeutic profiles. ebi.ac.uknih.gov Researchers are actively exploring modifications to the benzamide structure to develop next-generation compounds with tailored affinities for specific serotonin receptor subtypes or even other receptor systems. nih.govmdpi.comscirp.orgresearchgate.nettandfonline.comuncst.go.ugbohrium.comresearchgate.net

Structure-activity relationship (SAR) studies are instrumental in this endeavor. By systematically altering different chemical moieties on the benzamide core, scientists can identify key structural features that govern receptor binding and functional activity. ebi.ac.uk For example, the introduction of different substituents on the benzyl (B1604629) group of related benzamide compounds has been shown to enhance their activity. ebi.ac.uk This rational drug design approach aims to create molecules with optimized potency and reduced off-target effects.

A key goal is to develop compounds with even greater selectivity for the 5-HT4 receptor to minimize potential side effects associated with the activation or inhibition of other receptors. e-jmd.org Conversely, some research efforts are focused on designing compounds with a specific, desired polypharmacology, where interaction with multiple targets could offer therapeutic advantages in complex diseases.

Application of Advanced Omics Technologies to Elucidate Novel Mechanistic Insights

The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to unravel the complex biological mechanisms underlying the actions of mosapride. humanspecificresearch.orgbiobide.comnih.govnih.gov These high-throughput approaches allow for a comprehensive, system-wide analysis of the molecular changes induced by mosapride administration. humanspecificresearch.org

For instance, proteomics can be employed to identify changes in protein expression profiles in response to mosapride, revealing novel downstream targets and signaling pathways. u-tokyo.ac.jp Metabolomics can provide a snapshot of the metabolic alterations that occur following mosapride treatment, offering insights into its effects on cellular metabolism. researchgate.netresearchgate.net A widely targeted metabolomics approach has been used to identify metabolites of mosapride in various tissues. researchgate.net

These omics-based studies can help to:

Identify novel biomarkers to predict response to mosapride.

Uncover previously unknown mechanisms of action.

Provide a more holistic understanding of its physiological effects. biobide.com

Explore the metabolic pathways of mosapride, including the identification of its metabolites like des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2). researchgate.netnih.gov

Repurposing Potential in Non-Gastrointestinal Preclinical Research Models

While mosapride is primarily known for its gastrointestinal effects, emerging preclinical research suggests its potential for repurposing in non-gastrointestinal disorders. mdpi.comu-tokyo.ac.jpscientificarchives.com This is largely driven by the widespread distribution of serotonin receptors throughout the body.

One area of active investigation is the central nervous system (CNS). Although mosapride is reported to have low CNS penetration, some studies are exploring its potential effects on neurological functions. e-jmd.org For example, there is interest in its potential to modulate cognitive processes, given the role of 5-HT4 receptors in learning and memory. mdpi.com

Another promising avenue is in the context of inflammation. Studies have shown that mosapride may possess anti-inflammatory properties. nih.govu-tokyo.ac.jpresearchgate.net For example, research suggests that the mucosal protective action of mosapride may be mediated by an action on immune cells through the activation of the nicotinic anti-inflammatory pathway. nih.gov This opens up the possibility of investigating mosapride in preclinical models of inflammatory conditions.

Strategies for Enhancing Bioavailability and Dissolution in Research Formulations (e.g., Cyclodextrin Inclusion Complexes)

The poor aqueous solubility of mosapride citrate (B86180) can present challenges in research formulations, potentially affecting its bioavailability and the consistency of experimental results. researchgate.netresearchgate.net To address this, researchers are exploring various strategies to enhance its solubility and dissolution rate.

One of the most promising approaches is the formation of inclusion complexes with cyclodextrins. researchgate.netresearchgate.netnih.govnih.govdntb.gov.ua Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, thereby increasing their solubility and dissolution in aqueous media. nih.govdntb.gov.ua

Studies have investigated the complexation of mosapride citrate with natural beta-cyclodextrin (B164692) (β-CD) and a synthetic derivative, sulfobutyl ether-β-cyclodextrin (SBE7β-CD). researchgate.netresearchgate.netnih.gov The results indicated that SBE7β-CD was more effective in enhancing the solubility and dissolution rate of mosapride citrate compared to β-CD. researchgate.netnih.gov The use of techniques like freeze-drying to prepare these inclusion complexes has shown superior dissolution enhancement. researchgate.netresearchgate.netnih.gov

These formulation strategies are critical for preclinical research, ensuring accurate and reproducible dosing and maximizing the potential to observe the compound's biological effects.

Q & A

Q. What experimental models are commonly used to study the pharmacological effects of Mosapride Citric Amide on 5-HT4 receptors?

Mosapride's effects are typically evaluated in in vitro and ex vivo models, such as isolated human right atrial preparations (HAP) and transgenic mouse models (e.g., 5-HT4-TG mice with cardiac overexpression of human 5-HT4 receptors). These models allow direct measurement of force of contraction, beating rate, and receptor-specific responses. Wild-type (WT) mouse hearts are used as controls to confirm receptor-mediated effects .

Q. What methodological considerations are critical when assessing Mosapride's impact on gastrointestinal motility?

Standard protocols include measuring gastric emptying rates via scintigraphy or breath tests, monitoring plasma levels of gastrointestinal hormones (e.g., motilin, gastrin, CCK), and using phosphodiesterase III inhibitors (e.g., cilostamide) to amplify cAMP-mediated effects. Controls for confounding factors like diet, pH levels, and co-administered drugs (e.g., PPIs) are essential .

Q. How can researchers validate the selectivity of Mosapride for 5-HT4 receptors in complex biological systems?

Co-application of selective antagonists (e.g., tropisetron) in HAP or murine models helps confirm receptor specificity. Comparative studies with full agonists like serotonin and partial agonists (e.g., CJ-033466) are used to assess efficacy and receptor saturation .

Advanced Research Questions

Q. How does Mosapride's partial agonist activity at 5-HT4 receptors explain contradictory inotropic effects in different experimental conditions?

In HAP pre-treated with cilostamide (to elevate cAMP), Mosapride exhibits positive inotropic effects by enhancing 5-HT4 receptor signaling. However, in unstimulated tissues or in the presence of serotonin, Mosapride acts as a competitive antagonist, reducing serotonin-induced force generation. This duality requires careful control of baseline cAMP levels and receptor occupancy .

Q. What experimental strategies can resolve discrepancies in Mosapride's efficacy across species or tissue types?

- Species-specific receptor profiling : Compare receptor isoform expression (e.g., human vs. murine 5-HT4 receptors).

- Tissue-specific assays : Use organ baths for atrial tissue vs. intestinal smooth muscle preparations.

- Pharmacokinetic adjustments : Account for metabolite activity (e.g., mosapride’s primary metabolite in hepatic models) .

Q. How should researchers design studies to evaluate Mosapride's interaction with herbal formulations (e.g., Three Seeds Decoction) in functional dyspepsia?

Employ randomized controlled trials (RCTs) with dual endpoints:

- Clinical outcomes : Symptom scores for abdominal distention, early satiety.

- Biomarkers : Gastric emptying rates, plasma motilin/gastrin levels. Include crossover arms to compare Mosapride monotherapy with combination therapies .

Data Contradiction and Analysis

Q. How can conflicting data on Mosapride's impact on plasma gastrin levels be methodologically addressed?

In PPI co-therapy studies, Mosapride mitigates gastrin elevation by enhancing gastric emptying, reducing acid secretion demand. To resolve contradictions:

Q. What statistical approaches are recommended for interpreting Mosapride's variable effects on contraction-relaxation kinetics?

Normalize force and rate parameters to pre-drug baselines (e.g., % change from control) to account for inter-tissue variability. Use repeated-measures ANOVA with post-hoc tests (e.g., Tukey’s) for time-dependent effects. Report absolute values (mN) and normalized data to ensure transparency .

Methodological Guidelines

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture partial agonist activity .

- Ethical Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including detailed metabolite characterization and PDE inhibitor concentrations .

- Systematic Reviews : Follow PRISMA protocols to compare Mosapride with prokinetic agents (e.g., cisapride) using standardized efficacy metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.